molecular formula C23H26N4O7 B601760 Alosetron N-β-D-Glucuronide CAS No. 863485-56-7

Alosetron N-β-D-Glucuronide

Cat. No. B601760
CAS RN: 863485-56-7
M. Wt: 470.49
InChI Key:
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Description

Alosetron N-β-D-Glucuronide is a derivative of Alosetron . Alosetron is a 5-HT3 antagonist used to treat diarrhea-predominant Irritable Bowel Syndrome (IBS) in women . It works by blocking the action of serotonin on the intestine, reducing the cramping abdominal pain, abdominal discomfort, urgency, and diarrhea caused by IBS .


Chemical Reactions Analysis

Glucuronidation is a key reaction in the metabolism of Alosetron, leading to the formation of Alosetron N-β-D-Glucuronide . This reaction is mediated by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which possess age-dependent expression .

Scientific Research Applications

Mechanism of Action

Target of Action

Alosetron is a potent and highly selective antagonist of the serotonin 5-HT3 receptor . The 5-HT3 receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

Alosetron works by blocking the action of serotonin on the intestine . It has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes . Activation of these channels affects the regulation of visceral pain, colonic transit, and gastrointestinal secretions .

Biochemical Pathways

It is known that the 5-ht3 receptors are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract . The blockade of these channels by Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .

Pharmacokinetics

Alosetron is rapidly absorbed and extensively metabolized in the liver via CYP2C9, 3A4, and 1A2 . Thirteen metabolites have been detected in the urine . The drug is excreted in the urine (74%, 13% of total dose as unchanged drug) and feces (11%, 1% of total dose as unchanged drug) . The time to peak is 1 hour, and the elimination half-life is 1.5 hours .

Result of Action

The result of Alosetron’s action is a reduction in the symptoms of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . It may reduce pain, abdominal discomfort, urgency, and diarrhea . Serious gastrointestinal adverse reactions have been reported with the use of alosetron .

Action Environment

The action of Alosetron can be influenced by various environmental factors. For example, plasma concentrations of Alosetron are 30% to 50% lower and less variable in men . Also, plasma levels are elevated by about 40% in patients 65 years and older . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Alosetron, the parent compound, has been associated with severe adverse effects including ischemic colitis, severely obstructed or ruptured bowel, and death . It was voluntarily withdrawn from the US market in November 2000 due to these adverse effects .

Future Directions

The metabolism of Alosetron and its glucuronide derivatives is a topic of ongoing research. Future studies may focus on the hepatoxicity of Alosetron and its metabolites, and how this can be mitigated . Additionally, the development of a concise, reproducible synthesis of these valuable molecules as well as full characterization and analysis of the protected intermediates could be a future direction .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Alosetron N-β-D-Glucuronide involves the glucuronidation of Alosetron using β-D-glucuronic acid as a glucuronide donor.", "Starting Materials": [ "Alosetron", "β-D-glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone", "Water" ], "Reaction": [ "Step 1: Dissolve Alosetron in methanol and add sodium hydroxide to the solution.", "Step 2: Heat the solution at reflux for 2 hours.", "Step 3: Cool the solution and adjust the pH to 7 using hydrochloric acid.", "Step 4: Add β-D-glucuronic acid to the solution and heat at reflux for 24 hours.", "Step 5: Cool the solution and adjust the pH to 4 using hydrochloric acid.", "Step 6: Filter the solution and wash the precipitate with water.", "Step 7: Dissolve the precipitate in acetone and filter the solution.", "Step 8: Evaporate the acetone to obtain Alosetron N-β-D-Glucuronide as a white solid." ] }

CAS RN

863485-56-7

Molecular Formula

C23H26N4O7

Molecular Weight

470.49

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

synonyms

1-Deoxy-1-[4-methyl-5-[(1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido[4,3-b]indol-2-yl)methyl]-1H-imidazol-1-yl]-β-D-glucopyranuronic Acid

Origin of Product

United States

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